

An In-depth Technical Guide to (1,2,3-Thiadiazol-5-yl)methanol

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Compound of Interest

Compound Name: (1,2,3-Thiadiazol-5-yl)methanol

Cat. No.: B188615

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CAS Number: 120277-87-4

For Correspondence: [AI-generated content]

Abstract

This technical whitepaper provides a comprehensive overview of **(1,2,3-Thiadiazol-5-yl)methanol**, a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. This document elucidates the physicochemical properties, synthesis, and known biological activities of this compound and its derivatives. Detailed experimental methodologies for key synthetic routes are provided, alongside a summary of quantitative biological data. Furthermore, this guide presents visual representations of pertinent chemical transformations and biological pathways to facilitate a deeper understanding of the compound's characteristics and potential applications. This resource is intended for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries.

Introduction

The 1,2,3-thiadiazole moiety is a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms. This structural motif is a versatile pharmacophore that has been incorporated into a wide array of biologically active molecules. Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antifungal, and anticancer properties.^{[1][2]} **(1,2,3-Thiadiazol-5-yl)methanol**, in

particular, serves as a key building block in the synthesis of more complex molecules due to the reactive hydroxymethyl group at the 5-position of the thiadiazole ring.[3] This guide aims to consolidate the available technical information on **(1,2,3-Thiadiazol-5-yl)methanol**, providing a valuable resource for researchers exploring its potential in various scientific applications.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **(1,2,3-Thiadiazol-5-yl)methanol** is presented below. While experimental data for the title compound is limited, data for closely related analogs are included for comparative purposes.

Table 1: Physicochemical Properties of **(1,2,3-Thiadiazol-5-yl)methanol** and Related Compounds

Property	(1,2,3-Thiadiazol-5-yl)methanol	(4-Phenyl-1,2,3-Thiadiazol-5-yl)methanol	(4-isopropyl-1,2,3-thiadiazol-5-yl)methanol	(4-methyl-1,2,3-thiadiazol-5-yl)methanol
CAS Number	120277-87-4[3]	423768-62-1[4]	1033693-18-3[5]	163008-86-4[6]
Molecular Formula	C ₃ H ₄ N ₂ OS[3]	C ₉ H ₈ N ₂ OS[4]	C ₆ H ₁₀ N ₂ OS[5]	C ₄ H ₆ N ₂ OS[6]
Molecular Weight (g/mol)	116.14[3]	192.24[4]	158.22[5]	130.17
Appearance	Not specified	Not specified	Not specified	Not specified
Melting Point (°C)	Not specified	Not specified	Not specified	Not specified
Boiling Point (°C)	Not specified	Not specified	Not specified	Not specified
Purity	Min. 95%[7]	Not specified	95.0%[5]	95%[6]

Table 2: Spectral Data for 1,2,3-Thiadiazole Derivatives

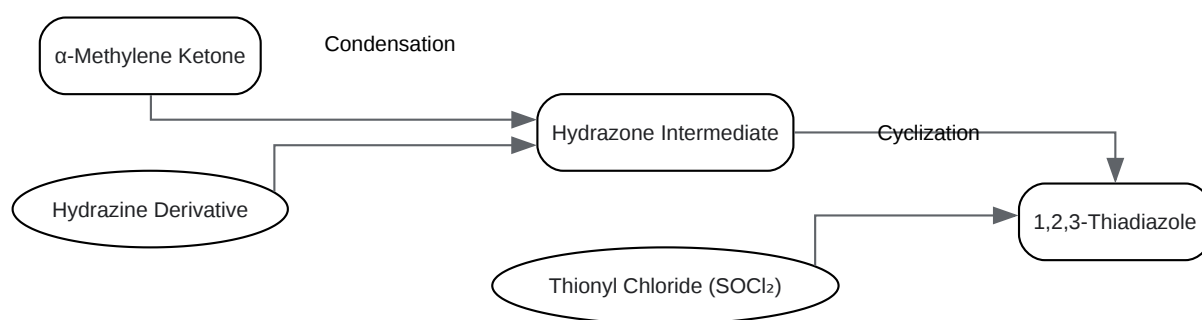
Compound	¹ H NMR (Solvent, Frequency)	¹³ C NMR (Solvent, Frequency)	IR (KBr, cm ⁻¹)	Mass Spec (m/z)
5-Allylsulfanyl-4-(2-thienoyl)-1,2,3-thiadiazole	(CDCl ₃ , 300 MHz): δ 8.64 (d, J = 3.6 Hz, 1H), 7.79 (d, J = 4.5 Hz, 1H), 7.28–7.22 (m, 1H), 6.00–5.87 (m, 1H), 5.52 (d, J = 16.8 Hz, 1H), 5.40 (d, J = 9.9 Hz, 1H), 3.74 (d, J = 6.9 Hz, 2H) [8]	(CDCl ₃ , 75 MHz): δ 176.8, 166.2, 152.8, 142.1, 136.0, 135.5, 129.8, 128.2, 121.5, 40.9 [8]	3121, 3084, 3005, 2948, 2913, 1604, 1503, 1418, 1352, 1231, 1072, 1031 [8]	[M+H] ⁺ = 267.98 [8]
5-Allylsulfanyl-4-(2-furoyl)-1,2,3-thiadiazole	(CDCl ₃ , 300 MHz): δ 8.10 (d, J = 3.6 Hz, 1H), 7.74 (s, 1H), 6.61 (d, J = 1.5 Hz, 1H), 5.95–5.82 (m, 1H), 5.47 (d, J = 16.8 Hz, 1H), 5.35 (d, J = 9.9 Hz, 1H), 3.69 (d, J = 6.3 Hz, 2H) [8]	(CDCl ₃ , 75 MHz): δ 172.0, 166.0, 152.3, 151.0, 148.0, 129.8, 122.9, 121.5, 112.5, 40.9 [8]	3126, 3074, 3015, 2958, 2903, 1623, 1507, 1407, 1356, 1235, 1071, 1053 [8]	[M+H] ⁺ = 252.00 [8]

Synthesis and Experimental Protocols

The synthesis of **(1,2,3-Thiadiazol-5-yl)methanol** can be approached through two primary strategies: the construction of the 1,2,3-thiadiazole ring followed by functional group manipulation, or the modification of a pre-existing 1,2,3-thiadiazole scaffold.

Synthesis of the 1,2,3-Thiadiazole Ring: The Hurd-Mori Reaction

The Hurd-Mori reaction is a classical and widely employed method for the synthesis of the 1,2,3-thiadiazole ring. This reaction involves the cyclization of α -methylene- or α -methine-activated hydrazones with thionyl chloride (SOCl_2).



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Caption: General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

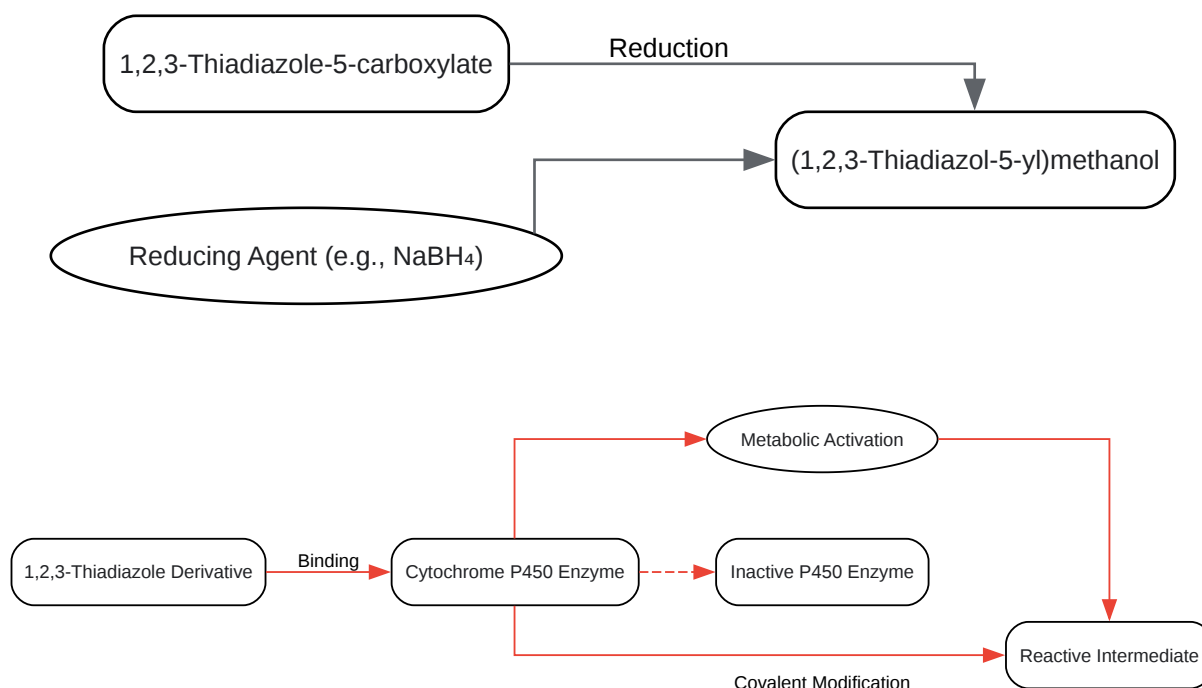
Experimental Protocol: General Procedure for the Hurd-Mori Reaction

- **Formation of the Hydrazone:** An α -methylene ketone (1.0 eq.) is dissolved in a suitable solvent, such as ethanol or methanol. A hydrazine derivative (e.g., semicarbazide hydrochloride or tosylhydrazine, 1.1 eq.) is added, often in the presence of a weak base like sodium acetate to neutralize the generated acid. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting hydrazone intermediate is then isolated by filtration or extraction.
- **Cyclization:** The dried hydrazone intermediate (1.0 eq.) is suspended or dissolved in an excess of thionyl chloride (SOCl_2). The reaction mixture is stirred, often at a controlled temperature (e.g., 0 °C to room temperature), for a period ranging from a few hours to overnight. The progress of the cyclization is monitored by TLC.

- **Work-up and Purification:** Upon completion, the excess thionyl chloride is carefully removed under reduced pressure. The residue is then neutralized with a base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 1,2,3-thiadiazole derivative.

Synthesis of (1,2,3-Thiadiazol-5-yl)methanol by Reduction

A common and direct route to **(1,2,3-Thiadiazol-5-yl)methanol** involves the reduction of a corresponding 1,2,3-thiadiazole-5-carboxylic acid or its ester derivative.[2]



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